fusarisetin A
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Overview
Description
Fusarisetin A is a natural product that was recently isolated and has garnered significant attention due to its unique chemical structure and potent biological activities. It is known for its remarkable ability to inhibit cancer cell migration, making it a promising candidate for cancer treatment research .
Preparation Methods
The synthesis of Fusarisetin A involves several key steps, including the formation of a trans-decalin moiety and an oxidative radical cyclization reaction. The synthetic route starts from equisetin and involves the use of TEMPO-induced and metal/oxygen-promoted oxidative radical cyclization reactions . The optimized synthesis is scalable and can be performed on a gram scale, providing a solid platform for the synthesis of analogues and further biological studies .
Chemical Reactions Analysis
Fusarisetin A undergoes various chemical reactions, including:
Oxidation: The oxidative radical cyclization is a key step in its synthesis.
Reduction: Specific conditions and reagents can reduce certain functional groups within the molecule.
Substitution: The molecule can undergo substitution reactions, particularly at reactive sites. Common reagents used in these reactions include TEMPO, metal catalysts, and oxygen.
Scientific Research Applications
Fusarisetin A has a wide range of scientific research applications:
Mechanism of Action
Fusarisetin A exerts its effects by inhibiting cell migration. It affects cell morphology by influencing actin and microtubule dynamics . The exact molecular targets and pathways involved are still under investigation, but it is believed to operate via an unexplored mechanism associated with cell motility .
Comparison with Similar Compounds
Fusarisetin A is unique due to its unprecedented chemical motif and potent biological activities. Similar compounds include other fusarisetins, which also exhibit cell migration inhibitory properties . this compound stands out due to its specific structure and higher potency in inhibiting cancer cell migration .
Properties
IUPAC Name |
(1S,2S,3S,5R,6S,9R,11S,12R,15R,17S)-5-hydroxy-6-(hydroxymethyl)-3,7,11,15-tetramethyl-4-oxa-7-azapentacyclo[9.8.0.02,9.05,9.012,17]nonadec-18-ene-8,10-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H31NO5/c1-11-5-7-14-13(9-11)6-8-15-17-12(2)28-22(27)16(10-24)23(4)19(26)21(17,22)18(25)20(14,15)3/h6,8,11-17,24,27H,5,7,9-10H2,1-4H3/t11-,12+,13-,14-,15+,16+,17+,20+,21+,22+/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIZSEOKGOHTBLK-KDLRZXEZSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2C(C1)C=CC3C2(C(=O)C45C3C(OC4(C(N(C5=O)C)CO)O)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@@H]2[C@@H](C1)C=C[C@@H]3[C@]2(C(=O)[C@]45[C@H]3[C@@H](O[C@]4([C@@H](N(C5=O)C)CO)O)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H31NO5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.